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An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals

Introduction

VU0542270 is a pioneering pharmacological tool, identified as the first potent and selective
inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2]
[3][4] This discovery holds significant promise for the development of novel therapeutics
targeting cardiovascular disorders where modulation of vascular tone is critical, such as patent
ductus arteriosus, migraine, and sepsis.[3][4] This technical guide provides a comprehensive
overview of the chemical properties, synthesis, and biological activity of VU0542270, tailored
for professionals in research and drug development.

Chemical and Physical Properties

VU0542270 is an N-aryl-N'-benzyl urea compound.[1][3][4] Its fundamental chemical and
physical properties are summarized in the table below, providing essential information for its
handling, storage, and application in experimental settings.
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Property Value Reference
1-[(4-Methyl-2-thiophen-2-yl-
IUPAC Name 1,3-thiazol-5-yl)methyl]-3- [5]

thiophen-2-ylurea

Formal Name

N-[[4-methyl-2-(2-thienyl)-5-
thiazolylJmethyl]-N'-2-thienyl-

[6]

urea
CAS Number 1396814-79-1 [2][5][6]
Molecular Formula C14H13N30S3 [2][5]
Molecular Weight 335.46 g/mol [2][5]
Appearance Solid, white to off-white powder  [7][8]
Purity 298% (HPLC) [5]18]
CC1=C(CNC(NC2=CC=CS2)=
SMILES [8]
0)SC(C3=CC=CS3)=N1
HMFDAWDOVRPGGW-
InChl Key [5]
UHFFFAOYSA-N
DMSO: 10 mM (sparingly
Solubility soluble, 1-10 mg/mL); Ethanol:  [2][6]
Slightly soluble (0.1-1 mg/mL)
Solid Powder: -20°C for 3
Storage years; In Solvent: -80°C for 6 [7]
months
Synthesis

The synthesis of VU0542270 was carried out at the Warren Center for Neuroscience Drug

Discovery.[9][10] The discovery of VU0542270 stemmed from a high-throughput screening of

47,872 chemically diverse compounds.[1][3][4] Following its identification, 48 analogs were

synthesized to establish a preliminary structure-activity relationship (SAR).[1] This was

achieved through an iterative parallel synthesis approach, where the left and right sides of the
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urea core were independently modified using various commercially available benzylamines or
isocyanates.[1]

While a detailed, step-by-step protocol for the synthesis of VU0542270 is not publicly available
in the provided search results, the general synthetic strategy for analogous urea-based
compounds typically involves the reaction of an appropriate isocyanate with a corresponding
amine.

Biological Activity and Mechanism of Action

VU0542270 is a potent and highly selective inhibitor of the Kir6.1/SUR2B KATP channel.[1][8]
The sulfonylurea receptor (SUR) subunit is the binding site for VU0542270.[1][3] Specifically, its
selectivity is achieved through binding to the SUR2 subunit.[9]

Parameter Value Channel Subtype Reference
IC50 ~100 nM Kir6.1/SUR2B [3114117118]
IC50 129 nM Kir6.1/SUR2B [2]

Over Kir6.2/SUR1 and
other Kir family

Selectivit >300-fold 12131417
y members (up to 30 s

ny

The inhibition of the Kir6.1/SUR2B channel by VU0542270 leads to the modulation of vascular
tone, which is a critical aspect of blood flow and blood pressure regulation.[1][3]

Experimental Protocols

High-Throughput Screening for Kir6.1/SUR2B Inhibitors
The initial discovery of VU0542270 was the result of a large-scale screening campaign.
» Objective: To identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.

e Compound Library: 47,872 chemically diverse compounds were screened.[1][3][4]
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e Assay Principle: A thallium flux assay was utilized to assess channel activity.

e Cell Line: T-Rex-HEK293 cells stably co-expressing pcDNA5/TO-Kir6.1 and pcDNAS3.1-
SURZ2B were used.[1] Tetracycline was used to induce the expression of the channel
subunits.[1][9]

e General Workflow:

o

HEK-293 cells were transfected with plasmids encoding Kir6.1 and SUR2B.

[¢]

Stable cell lines with robust pinacidil-activated thallium flux were selected.

[¢]

Cells were exposed to the library of compounds.

[e]

Thallium flux, as an indicator of KATP channel activity, was measured.
o Compounds that inhibited thallium flux were identified as potential inhibitors.
Pressure Myography Experiments

To assess the physiological effect of VU0542270 on vascular tissue, pressure myography
experiments were conducted.

» Objective: To determine the effect of VU0542270 on the constriction of isolated blood
vessels.

» Tissue: Ductus arteriosus vessels isolated from mice.[1][3][4]

e Methodology:
o The isolated ductus arteriosus was mounted on a pressure myograph.
o The vessel was subjected to a physiological pressure.

o Increasing concentrations of VU0542270 (1 nM to 100 uM) were added to the vessel bath
over a 20-minute period.[7]

o Changes in the vessel diameter were measured to determine the degree of constriction.
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» Positive Control: The non-specific KATP channel inhibitor glibenclamide was used for

comparison.[1][3]

e Results: VU0542270 induced a dose-dependent constriction of the ductus arteriosus, similar
to the effect observed with glibenclamide.[1][3][7]

Signaling Pathway and Experimental Workflow

The mechanism of action of VU0542270 involves the direct inhibition of the Kir6.1/SUR2B
KATP channel in vascular smooth muscle cells. This inhibition leads to a series of events

culminating in vasoconstriction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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